molecular formula C14H11N3O5 B5201225 N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide

N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide

Cat. No. B5201225
M. Wt: 301.25 g/mol
InChI Key: YTUNYHPOAXWQIR-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.27 g/mol. MNBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Anticonvulsant Properties

N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide and its derivatives have been studied for their anticonvulsant properties. A study by Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, which included derivatives of N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide. These compounds showed significant efficiency in the maximal electroshock-induced seizure (MES) test in mice, indicating potential anticonvulsant applications (Bailleux et al., 1995).

Vibrational Spectroscopic Analysis and Electro-Optical Applications

Dwivedi and Kumar (2019) conducted a study on the vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, a compound closely related to N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide. Their research included molecular docking, HOMO-LUMO gap analysis, and electrostatic potential surfaces. The hyperpolarizability values suggested potential use in electro-optical applications (Dwivedi & Kumar, 2019).

Antibacterial Properties

Another area of research is the antibacterial properties of related nitrobenzamide derivatives. For example, a study on the synthesis and antibacterial evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, which are structurally relatedto N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide, demonstrated potential antibacterial properties. Specifically, the study found that one of the derivatives exhibited low minimum inhibitory concentration (MIC) values against certain bacterial strains, indicating effective antibacterial activity (Ravichandiran et al., 2015).

Application in Synthesis of Bioactive Compounds

Trstenjak et al. (2013) described the synthesis of compounds via rhodium(II) acetate catalyzed intermolecular and intramolecular carbene insertion, involving N-(4-nitrophenyl) derivatives. These synthesized products are considered versatile building blocks for creating bioactive compounds of pharmaceutical interest, which could include derivatives of N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide (Trstenjak et al., 2013).

Crystal Structure and NMR Analysis

Research has also been conducted on the crystal structure and NMR assignments of compounds structurally related to N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide. For instance, Samimi (2016) studied the regio and stereo-controlled rearrangement of N-4-nitrophenyl derivatives, confirming the stereochemistry and proposing a mechanism based on crystallography and NMR data. This research aids in understanding the structural properties of such compounds (Samimi, 2016).

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-9-8-12(17(21)22)6-7-13(9)15-14(18)10-2-4-11(5-3-10)16(19)20/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUNYHPOAXWQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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